N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized through an efficient one-pot three-component reaction. Starting with sesamol (1), aromatic aldehydes (2), and 2-aminopropene-1,1,3-tricarbonitrile (3), the reaction occurs in the presence of triethylamine at 100°C under neat conditions. The process is straightforward, offers a broad substrate scope, and yields high product quantities without the need for column chromatography .
Molecular Structure Analysis
The molecular structure of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide consists of two main moieties: the thiophene ring and the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl group. These two parts are not coplanar, forming a dihedral angle of approximately 53.5° .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Seizure Agent
The compound has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have been screened for preliminary anticonvulsant activity . This suggests that the compound could be used in the development of new anti-seizure medications.
Fluorescent Dyes
The compound forms the core of a new class of fluorescent dyes. These dyes have an absorption range of 403–520 nm and an emission range of 495–665 nm . They are characterized by a long fluorescence lifetime, high stability towards photobleaching, large Stokes shifts, and small size . This makes them suitable for optical sensing applications.
Anti-Tumor Agent
The compound has been used in the synthesis of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, some of which have shown potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential .
Inhibiting Proliferation and Promoting Oxidative Stress and Apoptosis of Oral Cancer Cells
A study has shown that the compound improves the X-ray sensitivity on inhibiting proliferation and promoting oxidative stress and apoptosis of oral cancer cells .
Computer-Aided Molecular Design
The compound is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c16-12(10-2-1-3-19-10)15-13-14-7-4-8-9(18-6-17-8)5-11(7)20-13/h1-5H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNWIXPNARLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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